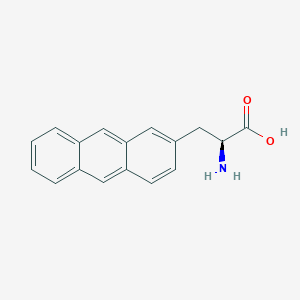

3-(2-Anthryl)alanine

Vue d'ensemble

Description

3-(2-Anthryl)alanine is an amino acid derivative. It contains 37 bonds in total, including 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 3-aryl anthranils, such as 3-(2-Anthryl)alanine, can be achieved from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation involves an electrophilic substitution and rearomatisation sequence, employing Tf2O as an effective activator .Molecular Structure Analysis

The molecular structure of 3-(2-Anthryl)alanine includes 35 atoms in total: 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains various types of bonds and functional groups, as mentioned in the description .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Anthryl)alanine primarily involve electrophilic aromatic substitution (EAS) strategy . A variety of readily available feedstocks such as olefins, alkenyl triflates, silyl enolethers, carbonyl compounds, thiophenols, and thiols could participate in the reaction to achieve the C3 alkenylation, alkylation, and thioetherification of anthranils .Applications De Recherche Scientifique

Conformation and Spectroscopic Analysis

Optically active 3-(9-anthryl)alanine and its cyclic dipeptide, cyclo(D-9-anthrylalanine)2, were synthesized for spectroscopic analysis. The conformation of this cyclic dipeptide in solution was investigated using 1H NMR, absorption, circular dichroism (CD), and fluorescence spectroscopy, providing insights into the planar configuration and suggesting an unfolded-unfolded conformation for the side chains (Egusa, Sisido, & Imanishi, 1986).

β-Alanine Biosynthesis

β-Alanine, closely related to 3-(2-Anthryl)alanine, has been extensively studied for its role in the metabolism of animals, plants, and microorganisms, and its industrial applications. Research has focused on optimizing biological pathways for its synthesis, which is relevant for understanding the broader applications of similar amino acids (Wang, Mao, Wang, Ma, & Chen, 2021).

Bioorganic-Inorganic Interfaces

Studies on alanine on silica surfaces help understand the bioorganic-inorganic interface crucial for nanoelectronics, biomimetics, and medical applications. These insights are applicable to 3-(2-Anthryl)alanine in understanding its interaction with inorganic surfaces (Ben Shir, Kababya, Amitay-Rosen, Balazs, & Schmidt, 2010).

Metabolic Function in Germination

Research on L-[3H]Alanine, a variant of alanine, has been used to understand the metabolic processes during the germination of Bacillus megaterium spores. This research offers insights into the role of alanine derivatives in biological processes (Scott & Ellar, 1978).

Conformational Studies

Studies on macrocycles containing alanine subunits have been conducted to understand their synthesis and solution conformation. This research provides a basis for understanding the structural and conformational properties of 3-(2-Anthryl)alanine derivatives (Brandmeier & Feigel, 1989).

Biosynthesis Pathways

Understanding the biosynthesis pathways of β-alanine, a key component of coenzyme A, in Saccharomyces cerevisiae, provides a framework for understanding similar pathways in 3-(2-Anthryl)alanine. This research is important for exploring its potential applications in biotechnology (White, Skatrud, Xue, & Toyn, 2003).

Microbial Fermentation for 3HP Production

Research on the microbial fermentation of β-alanine for producing 3-hydroxypropionic acid (3HP) can be related to 3-(2-Anthryl)alanine in terms of fermentation processes for product synthesis. This work highlights the potential of 3-(2-Anthryl)alanine in sustainable production of chemicals (Borodina, Kildegaard, Jensen, Blicher, Maury, Sherstyk, Schneider, Lamosa, Herrgård, Rosenstand, Öberg, Forster, & Nielsen, 2015).

Interaction Studies with Cyclodextrin

A study on the interaction of a 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine derivative with cyclodextrin highlights its potential in forming complexes, which could have implications in drug delivery and molecular recognition (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Orientations Futures

The synthesized 3-aryl anthranils, such as 3-(2-Anthryl)alanine, have proven to be a highly robust platform to access a series of biologically active compounds, drug derivatives, and organic optoelectronic materials . This suggests potential future directions in the fields of medicinal chemistry and materials science .

Propriétés

IUPAC Name |

(2S)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Anthryl)alanine | |

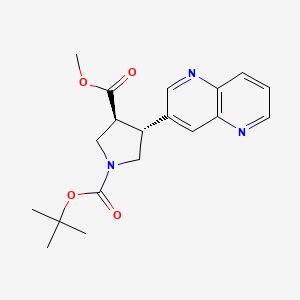

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)